While specific synthesis details for 2-(Azepan-1-yl)propylamine are limited in the provided literature, general synthetic approaches for similar compounds can be inferred. One common method involves reacting azepane with acrylonitrile, followed by reduction of the resulting nitrile group to an amine. []
2-(Azepan-1-yl)propylamine features a flexible propylamine chain attached to the nitrogen atom of the azepane ring. The azepane ring itself adopts a non-planar conformation, contributing to the molecule's overall flexibility. [, ] This structural feature, along with the presence of the secondary amine, allows for potential interactions with various biological targets through hydrogen bonding and hydrophobic interactions. []
The specific mechanism of action of 2-(Azepan-1-yl)propylamine depends on the context of its application. For example, in the context of sigma-1 receptor (S1R) binding, its mechanism likely involves interactions with specific amino acid residues within the receptor's binding site. These interactions may include hydrogen bonding with the amine group and hydrophobic interactions with the azepane ring. [, ]
2-(Azepan-1-yl)propylamine serves as a key structural motif in developing positron emission tomography (PET) radioligands for imaging sigma-1 receptors (S1Rs). [, ] For instance, [(18)F]FTC-146, a radiolabeled derivative, demonstrates high affinity and selectivity for S1Rs in preclinical studies, enabling visualization of S1R expression in vivo. [, ] This application holds potential for understanding the role of S1Rs in neurological and inflammatory diseases and for developing new therapeutics.
Derivatives of 2-(Azepan-1-yl)propylamine, such as those incorporated into poly(ethylene glycol) methyl ether methacrylate-co-butyl methacrylate-co-2-(azepan-1-yl)ethyl methacrylate (PEGMA-co-BMA-co-C7AMA) graft copolymers, have been explored in material science, particularly in the development of nanovaccine carriers. [] These copolymers demonstrate an ability to encapsulate and deliver antigens, showing promise for cancer immunotherapy.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6